(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid
Overview
Description
This compound is a complex organic molecule with several functional groups. It has a morpholine ring, a cyclopentyl ring, and a phenyl group, all of which are common structures in organic chemistry. The (Z)-7- in the name indicates that it has a double bond on the 7th carbon in the longest carbon chain, and the groups on either side of this double bond are on the same side (Z configuration). The (1R,2R,5S) indicates the absolute configuration of the chiral centers in the molecule .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on factors like the positions of the functional groups and the configuration of the chiral centers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any chiral centers .Scientific Research Applications
Insecticidal Properties
Some compounds related to (Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid have been studied for insecticidal properties. For instance, derivatives of 3,5-dimethoxy-4-oxo-5-phenylpent-2-enoic acid using morpholine have shown effectiveness against ticks and flour beetles (Nair, Mansingh, & Burke, 1986).
Antagonistic Activity on GABA(B) Receptors
Morpholin-2-yl-phosphinic acids, which are structurally related to the given compound, have been evaluated for their pharmacological properties on GABA(B) receptors in rat brain. These compounds were found to be potent antagonists (Ong et al., 1998).
Synthesis of Novel Compounds
Research has also been conducted on the synthesis of novel compounds involving structures similar to (Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid. These novel compounds have been explored for their potential as 5HT1B antagonists, a type of serotonin receptor antagonist (Horchler et al., 2007).
Anti-Glaucoma Properties
A derivative of (Z)-7-[(1R,2R,3R,5S)-2-[(1E,3Z)-3-fluoro-4-phenoxybuta-1, 3-dienyl]-3, 5-dihydroxycyclopentyl] hept-5-enoate, structurally similar to the compound , has shown potential anti-glaucoma properties in docking studies (Jaggavarapu et al., 2020).
Antifungal Activity
Further research includes the synthesis of related compounds and their evaluation for antifungal activity. For example, the ligand (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid and its derivatives have been explored for their efficacy against wood stain fungi (Paz et al., 2013).
properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO5/c31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30/h1-5,8-9,12-15,25,27,29H,6-7,10-11,16-21H2,(H,32,33)/b2-1-/t25-,27-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFUFYLETVNNRF-OSAZKUMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@@H]2[C@H]([C@H](CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CC/C=C\CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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